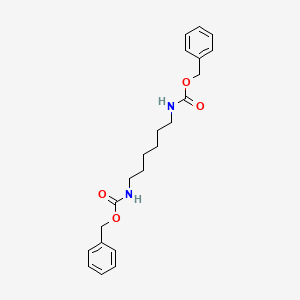

Dibenzyl hexane-1,6-diyldicarbamate

Cat. No. B8675119

Key on ui cas rn:

16644-57-8

M. Wt: 384.5 g/mol

InChI Key: KQMNHEJQHXLCPU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09168776B2

Procedure details

Into a 16 oz jar equipped with magnetic stir was charged 120 g benzyl alcohol (MW=108 g/mol, 1.11 mmol) and 10 drops of Fascat 4202 catalyst. The jar was placed in an about 130° C. oil bath. Next, 93.3 g HDI (MW=168 g/mol, 0.56 mmol) was added. An exotherm was observed. IR was checked after 1 hour of reaction and showed no isocyanate peak between 2200 and 2400 cm−1, indicating that the reaction was complete. The reaction contents were poured into a tin pan to cool and solidify. DSC was employed to measure thermal properties of the materials. DHDC is a white powdered material having the following structure:

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N-:9]=[C:10]=[O:11].[Sn]>>[CH2:6]([NH:9][C:10](=[O:11])[O:8][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[CH2:7][CH2:2][CH2:3][CH2:4][CH2:5][NH:9][C:10](=[O:11])[O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |^3:11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

120 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N-]=C=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sn]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with magnetic stir

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 16 oz jar equipped

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was placed in an about 130° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Next, 93.3 g HDI (MW=168 g/mol, 0.56 mmol) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

IR was checked after 1 hour of reaction

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction contents

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CCCCCNC(OCC1=CC=CC=C1)=O)NC(OCC1=CC=CC=C1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |